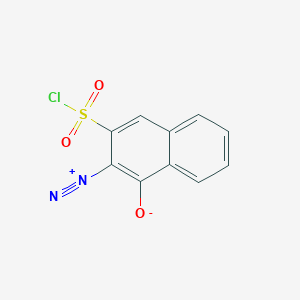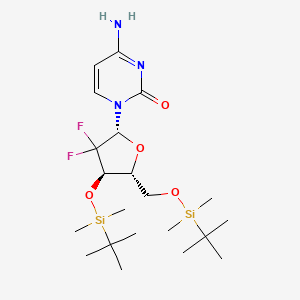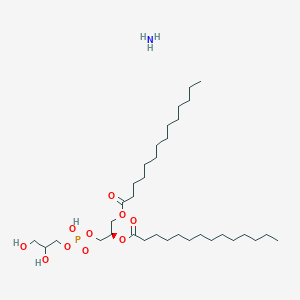![molecular formula C21H7Br4NO5S B13820929 2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms, hydroxyl groups, and a thiocyanate group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The starting materials often include brominated phenols and isobenzofuran derivatives. The reaction conditions usually require the presence of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure and the incorporation of the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less substituted derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various thiocyanate-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiocyanate group play crucial roles in its reactivity and biological activity. For instance, the thiocyanate group can interact with cellular thiols, leading to the disruption of redox balance and induction of oxidative stress. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: Lacks the thiocyanate group, resulting in different chemical and biological properties.
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid: Contains a carboxylic acid group instead of the thiocyanate group, leading to variations in reactivity and applications.
Uniqueness
The presence of the thiocyanate group in 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H7Br4NO5S |
|---|---|
Molekulargewicht |
705.0 g/mol |
IUPAC-Name |
(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl) thiocyanate |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(32-6-26)3-8(9)20(29)31-21/h1-5,27-28H |
InChI-Schlüssel |
BFQVDORVCJHSQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1SC#N)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
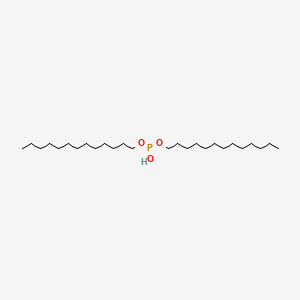

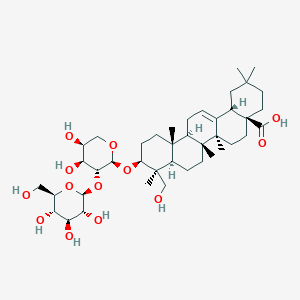
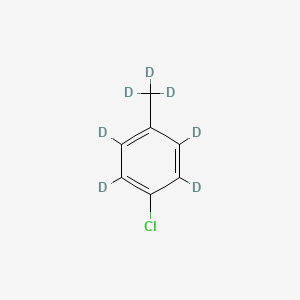
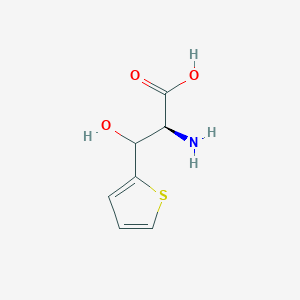
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
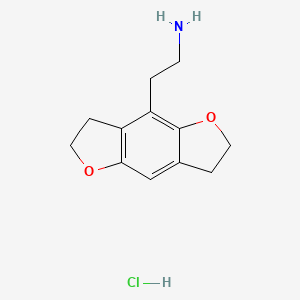
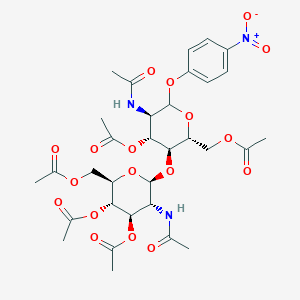
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
